![molecular formula C9H11O3P B14646912 [(2-Ethenylphenyl)methyl]phosphonic acid CAS No. 53452-74-7](/img/structure/B14646912.png)
[(2-Ethenylphenyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethenylphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl group with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethenylphenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the catalytic cross-coupling reaction, which involves the coupling of a phosphonate ester with an aryl halide in the presence of a palladium catalyst . The Mannich-type condensation is also used, where an amine, formaldehyde, and a phosphite react to form the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its efficiency and scalability. The process involves the use of bromotrimethylsilane followed by methanolysis to achieve dealkylation of dialkyl phosphonates .
Chemical Reactions Analysis
Types of Reactions
[(2-Ethenylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The ethenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzyl phosphonic acids .
Scientific Research Applications
[(2-Ethenylphenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2-Ethenylphenyl)methyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong coordination bonds with metal ions, making it effective in various catalytic and coordination processes . The ethenyl group allows for further functionalization and interaction with other molecules, enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: Similar in structure but lacks the ethenyl and benzyl groups.
Ethylphosphonic acid: Similar but with an ethyl group instead of the ethenyl group.
Phenylphosphonic acid: Similar but lacks the ethenyl group.
Properties
CAS No. |
53452-74-7 |
|---|---|
Molecular Formula |
C9H11O3P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
(2-ethenylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C9H11O3P/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h2-6H,1,7H2,(H2,10,11,12) |
InChI Key |
YSZBJRZHRAWWHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


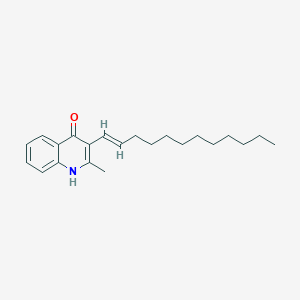
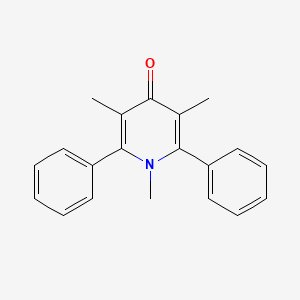
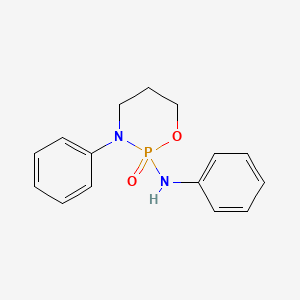

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
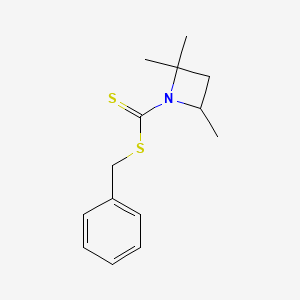

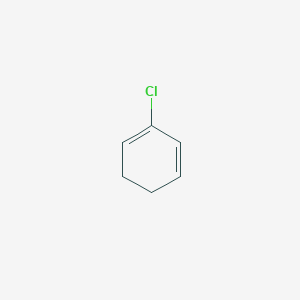
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

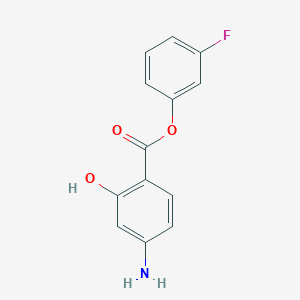
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
